molecular formula C18H12N4O2 B2450625 8-nitro-N-quinolin-8-ylquinolin-2-amine CAS No. 330663-17-7

8-nitro-N-quinolin-8-ylquinolin-2-amine

Cat. No.: B2450625
CAS No.: 330663-17-7
M. Wt: 316.32
InChI Key: WQZYPEVMXHZJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-nitro-N-quinolin-8-ylquinolin-2-amine is a chemical compound with the molecular formula C18H12N4O2 . It is known for its potential biological activity and applications in various fields of scientific research. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-N-quinolin-8-ylquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination reactions. One common method involves the use of nitric acid and sulfuric acid to introduce the nitro group into the quinoline ring. The subsequent amination can be achieved using various amine sources under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the nitration and amination steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-nitro-N-quinolin-8-ylquinolin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

8-nitro-N-quinolin-8-ylquinolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-nitro-N-quinolin-8-ylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline backbone allows the compound to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitro-N-quinolin-8-ylquinolin-2-amine is unique due to the presence of both nitro and amine groups on the quinoline backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-nitro-N-quinolin-8-ylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYPEVMXHZJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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